Cas no 96-30-0 (2-Chloro-N-methylacetamide)

2-Chloro-N-methylacetamide structure
2-Chloro-N-methylacetamide structure
Nome del prodotto:2-Chloro-N-methylacetamide
Numero CAS:96-30-0
MF:C3H6ClNO
MW:107.538839817047
MDL:MFCD00018913
CID:34849
PubChem ID:253662289

2-Chloro-N-methylacetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Chloro-N-methylacetamide
    • N-Methyl-2-chloroacetamide
    • N-Methyl 2-Chloroacetamide
    • 2-chloro-N-methyl-acetamide
    • Acetamide,2-chloro-N-methyl
    • EINECS 202-497-1
    • N-methyl-chloro-acetamide
    • USAF DO-35
    • N-Methylchloroacetamide
    • NSC 1725
    • a-Chloro-N-methylacetamide
    • Acetamide, 2-chloro-N-methyl-
    • alpha-Chloro-N-methylacetamide
    • .alpha.-Chloro-N-methylacetamide
    • HOZLOOPIXHWKCI-UHFFFAOYSA-N
    • 2WW385P414
    • NSC1725
    • N-methylchloracetamide
    • N-methyl chloroacetamide
    • N-methyl-2-chloro acetamide
    • WLN: G1VM1
    • 2-chloro-N-methyl acetamide
    • 2-Chloro-N-methylacetamide (ACI)
    • α-Chloro-N-methylacetamide
    • 4-04-00-00179 (Beilstein Handbook Reference)
    • MFCD00018913
    • NSC-1725
    • F2190-0236
    • UNII-2WW385P414
    • N-Methyl-2-chloroacetamide; N-Methylchloroacetamide; NSC 1725; a-Chloro-N-methylacetamide
    • Q27255721
    • STK501230
    • ALBB-009489
    • SCHEMBL9876
    • NS00022910
    • SY003250
    • CS-W007769
    • DTXCID60164556
    • C3014
    • AKOS000103756
    • AS-10448
    • DTXSID60242065
    • CHEMBL3352950
    • Z56891219
    • EN300-01998
    • chloroacetic acid N-methylamide
    • BRN 1740634
    • 96-30-0
    • MDL: MFCD00018913
    • Inchi: 1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
    • Chiave InChI: HOZLOOPIXHWKCI-UHFFFAOYSA-N
    • Sorrisi: O=C(CCl)NC
    • BRN: 1740634

Proprietà calcolate

  • Massa esatta: 107.01400
  • Massa monoisotopica: 107.014
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 1
  • Complessità: 54.8
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.1
  • XLogP3: 0.2
  • Conta Tautomer: 2
  • Carica superficiale: 0

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 42.0 to 46.0 deg-C
  • Punto di ebollizione: 116°C/20mmHg(lit.)
  • Punto di infiammabilità: 110℃
  • Indice di rifrazione: 1.425
  • PSA: 29.10000
  • LogP: 0.36210
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

2-Chloro-N-methylacetamide Informazioni sulla sicurezza

2-Chloro-N-methylacetamide Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

2-Chloro-N-methylacetamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003250-500g
N-Methyl-2-chloroacetamide
96-30-0 >97%
500g
¥854.00 2024-07-09
TRC
C368350-5g
2-Chloro-N-methylacetamide
96-30-0
5g
$ 69.00 2023-09-08
Life Chemicals
F2190-0236-1g
2-chloro-N-methylacetamide
96-30-0 95%
1g
$21.0 2023-11-21
Enamine
EN300-01998-0.5g
2-chloro-N-methylacetamide
96-30-0 95%
0.5g
$21.0 2023-05-01
eNovation Chemicals LLC
D780965-100g
N-Methyl-2-chloroacetamide
96-30-0 >97%
100g
$105 2024-07-20
TRC
C368350-25g
2-Chloro-N-methylacetamide
96-30-0
25g
$ 144.00 2023-04-18
TRC
C368350-1g
2-Chloro-N-methylacetamide
96-30-0
1g
$ 57.00 2023-09-08
eNovation Chemicals LLC
D660651-100g
2-Chloro-N-methylacetamide
96-30-0 97%
100g
$200 2024-06-05
eNovation Chemicals LLC
D780965-500g
N-Methyl-2-chloroacetamide
96-30-0 >97%
500g
$305 2024-07-20
Enamine
EN300-01998-50.0g
2-chloro-N-methylacetamide
96-30-0 95%
50g
$89.0 2023-05-01

2-Chloro-N-methylacetamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt; 1 h, rt; 70 min, reflux
1.2 Reagents: Water ;  15 min, rt
Riferimento
4-Arylthieno[2,3-b]pyridine-2-carboxamides are a new class of antiplasmodial agents
Schweda, Sandra I. ; Alder, Arne; Gilberger, Tim ; Kunick, Conrad, Molecules, 2020, 25(14),

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Riferimento
Preparation of fused pyrimidines as glucose uptake inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Water ;  -20 °C; 15 min, -20 °C → rt
1.2 Reagents: Hydrogen ion Solvents: Water ;  pH 5
Riferimento
Preparation of quinoline derivatives as protein tyrosine kinase inhibitors
, China, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Water ;  -15 °C; 5 h, -15 °C
Riferimento
Method for preparing O,O-dimethyl-S-(N-methylcarbamyl methyl)thiophosphate
, China, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Methanol ;  rt → -10 °C; -5 °C; 2 h, -5 °C
Riferimento
Synthesis of 14C-labeling omethoate
She, Dongmei; Qu, Zhe; Huang, Qiliang; Li, Fengmin, Henong Xuebao, 2006, 20(2), 162-163

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 24 h, 0 °C
Riferimento
Continuous-Flow Electrosynthesis of Benzofused S-Heterocycles by Dehydrogenative C-S Cross-Coupling
Huang, Chong; Qian, Xiang-Yang; Xu, Hai-Chao, Angewandte Chemie, 2019, 58(20), 6650-6653

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Water ;  0 °C; 0 °C → 10 °C; 10 °C
Riferimento
Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers
Wang, Zhao; Shi, Xuan-Hong; Wang, Jia; Zhou, Tian; Xu, You-Zhi; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(4), 1097-1101

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Water ;  -20 °C; -20 °C → 0 °C
Riferimento
An ATP-selective, lanthanide complex luminescent probe
Liu, Xiao; Xu, Jun; Lv, Yinyun; Wu, Wenyu; Liu, Weisheng; et al, Dalton Transactions, 2013, 42(27), 9840-9846

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  2 h, 0 °C
Riferimento
Preparation of bicyclic bridged cycloalkane derivatives as ATF4 pathway inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Water ;  0 - 5 °C; 1 h, 0 - 5 °C
Riferimento
Salts of lumateperone and processes for preparation thereof
, India, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Water ;  15 min, 10 °C; 30 min, 10 °C
Riferimento
Complexes of selected late period lanthanide(III) cations with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide (DOTAM)-alkyl ligands - A new platform for the development of paramagnetic chemical exchange saturation transfer (PARACEST) magnetic resonance imaging (MRI) contrast agents
Elmehriki, Adam A. H.; Milne, Mark; Suchy, Mojmir; Bartha, Robert; Hudson, Robert H. E., Canadian Journal of Chemistry, 2013, 91(3), 211-219

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Water ;  -20 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Indanylidenes. 1. Design and Synthesis of (E)-2-(4,6-Difluoro-1-indanylidene)acetamide, a Potent, Centrally Acting Muscle Relaxant with Antiinflammatory and Analgesic Activity
Musso, David L.; Cochran, Felicia R.; Kelley, James L.; McLean, Ed W.; Selph, Jeffrey L.; et al, Journal of Medicinal Chemistry, 2003, 46(3), 399-408

Synthetic Routes 13

Condizioni di reazione
1.1 Solvents: Ethanol ;  rt → -5 °C; 10 - 15 min, -5 °C; 2.5 h, < 0 °C; 0 °C → 85 °C
Riferimento
Synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide
Jin, Dongyuan; Tao, Jianwei; Kang, Liqin; Gao, Yonghong; He, Xiangqi, Jingxi Huagong, 2007, 24(9), 927-929

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ,  Water ;  30 min, rt
Riferimento
Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature
Tung, Truong Thanh; Nielsen, John, Organic & Biomolecular Chemistry, 2021, 19(46), 10073-10080

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Water ;  30 min, -5 °C
1.2 Solvents: Water ;  < pH 5
Riferimento
preparation of N,N'-bis[2,3-dihydroxypropyl] -5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzene dicarboxamide
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ;  0 °C
Riferimento
A series of 1,2,3-triazole compounds: Synthesis, characterization, and investigation of the cholinesterase inhibitory properties via in vitro and in silico studies
Tan, Ayse ; Almaz, Zuleyha, Journal of Molecular Structure, 2023, 1277,

Synthetic Routes 17

Condizioni di reazione
1.1 Solvents: Ethanol ;  10 - 15 min, -5 °C; 2.5 h, < 0 °C
Riferimento
Synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide
Jiang, Yin; Wang, Hong; Gao, Yong-hong, Huaxue Shijie, 2009, 50(6), 364-366

Synthetic Routes 18

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 16 h, rt
Riferimento
Cyanoindoline derivatives as NIK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Nitrogen and sulphur synthetic organic chemistry (MSc Thesis)
Harris, Philip, 1986, , ,

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  20 min, -10 °C
Riferimento
Investigation of flexibility of neuraminidase 150-loop using tamiflu derivatives in influenza A viruses H1N1 and H5N1
Zima, Vaclav; Albinana, Carlos Berenguer; Rojikova, Katerina; Pokorna, Jana; Pachl, Petr; et al, Bioorganic & Medicinal Chemistry, 2019, 27(13), 2935-2947

2-Chloro-N-methylacetamide Raw materials

2-Chloro-N-methylacetamide Preparation Products

2-Chloro-N-methylacetamide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96-30-0)2-Chloro-N-methylacetamide
A857755
Purezza:99%
Quantità:500g
Prezzo ($):184.0